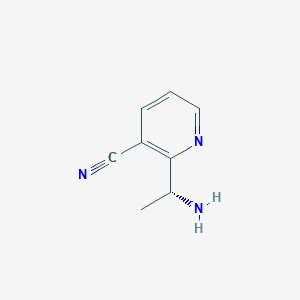
(R)-2-(1-Aminoethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Aminoethyl)nicotinonitrile is a chiral compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, featuring an aminoethyl group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with nicotinonitrile as the starting material.
Chiral Amination: The introduction of the chiral aminoethyl group is achieved through a chiral amination reaction. This step often involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving temperatures ranging from 0°C to 50°C and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)nicotinonitrile may involve:
Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
®-2-(1-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxidation can yield oxides or hydroxylated derivatives.
Reduction Products: Reduction typically produces primary amines or other reduced forms.
Substitution Products: Substitution reactions result in various derivatives depending on the substituents introduced.
科学的研究の応用
®-2-(1-Aminoethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-(1-Aminoethyl)nicotinonitrile involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, influencing processes like signal transduction or metabolic reactions.
類似化合物との比較
Similar Compounds
®-6-(1-Aminoethyl)nicotinonitrile: A similar compound with the aminoethyl group at the sixth position of the pyridine ring.
(S)-2-(1-Aminoethyl)nicotinonitrile: The enantiomer of ®-2-(1-Aminoethyl)nicotinonitrile with opposite stereochemistry.
Uniqueness
®-2-(1-Aminoethyl)nicotinonitrile is unique due to its specific stereochemistry and position of the aminoethyl group, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-2-(1-Aminoethyl)nicotinonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-7(5-9)3-2-4-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1 |
InChIキー |
MUASACHZEAEGCE-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC=N1)C#N)N |
正規SMILES |
CC(C1=C(C=CC=N1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



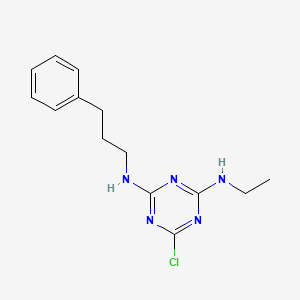
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
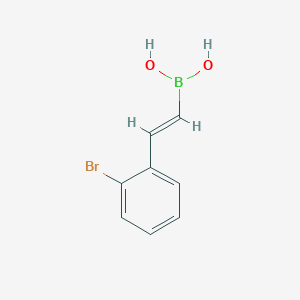
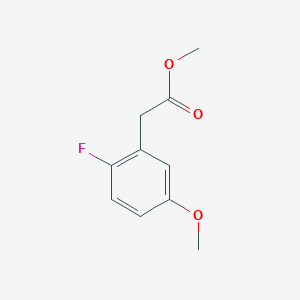
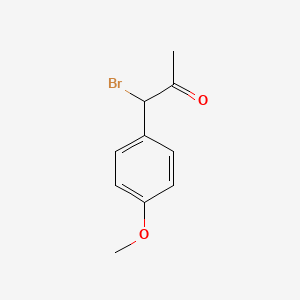

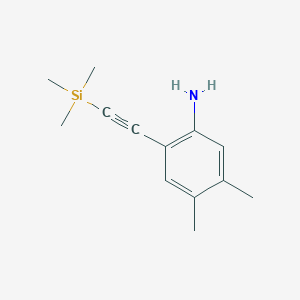

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
